molecular formula C11H12N2 B2439671 3-Amino-1-phenylcyclobutane-1-carbonitrile CAS No. 1339410-40-0

3-Amino-1-phenylcyclobutane-1-carbonitrile

Cat. No. B2439671
M. Wt: 172.231
InChI Key: YQZXRJCLBUVOIV-UHFFFAOYSA-N
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Description

“3-Amino-1-phenylcyclobutane-1-carbonitrile” is a chemical compound with the CAS Number: 1339410-40-0 . It has a molecular weight of 172.23 . It is in powder form .


Synthesis Analysis

The synthesis of a similar compound, 3-amino-1-phenylbutane, was achieved by coupling a transaminase with a pyruvate decarboxylase (PDC), which does not require the use of any expensive additional cofactor . This strategy transforms the pyruvate obtained in the transamination reaction into acetaldehyde and CO2, which are of high volatility .


Molecular Structure Analysis

The IUPAC name for this compound is 3-amino-1-phenylcyclobutanecarbonitrile . The InChI code for this compound is 1S/C11H12N2/c12-8-11(6-10(13)7-11)9-4-2-1-3-5-9/h1-5,10H,6-7,13H2 .


Chemical Reactions Analysis

While specific chemical reactions involving “3-Amino-1-phenylcyclobutane-1-carbonitrile” were not found, conformational analysis is a key aspect of understanding the kinetic and thermodynamic properties of molecules that are conformation dependent .


Physical And Chemical Properties Analysis

As mentioned earlier, “3-Amino-1-phenylcyclobutane-1-carbonitrile” is a powder with a molecular weight of 172.23 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Facile Synthesis Techniques

Researchers have developed facile synthesis methods for related compounds, demonstrating the chemical versatility of cyclobutane derivatives. For instance, a study described the synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives starting from cyclohexanone, showcasing the reactivity of these compounds towards various reagents and their antimicrobial activity (Elkholy & Morsy, 2006). Another study presented an improved synthetic approach towards 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles, highlighting the synthesis of bicyclic compounds with moderate to good yields (De Blieck & Stevens, 2011).

Antimicrobial and Antifungal Activities

Several studies have focused on the antimicrobial and antifungal properties of cyclobutane derivatives. A notable example is the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, where researchers explored their antibacterial activity (Rostamizadeh et al., 2013). Another research highlighted the synthesis and evaluation of novel 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile analogues for their antifungal properties, discussing the relationship between functional group variation and biological activity (Gholap et al., 2007).

Crystal Structure Analysis

Crystallography reports offer insights into the molecular structure of cyclobutane derivatives, providing a foundation for understanding their chemical reactivity and potential for further modification. For example, a study on the X-ray structures of carbonitrile compounds revealed details about their molecular geometry, which is crucial for the design of molecules with specific properties (Sharma et al., 2015).

Photochemical Properties and Stability

Research into the photochemical properties of related compounds has shown how light exposure can affect their stability and biological activity. One study discovered that certain carbonitriles undergo photo-induced degradation, impacting their antifungal effectiveness (Silva et al., 2021).

Green Chemistry and Sustainable Synthesis

Advancements in green chemistry have led to more environmentally friendly synthesis methods for cyclobutane derivatives. A review on the green synthesis of 2-aminopyranes emphasizes the importance of sustainable practices in chemical synthesis, highlighting methods that minimize environmental impact while maintaining efficiency (ChemChemTech, 2022).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

3-amino-1-phenylcyclobutane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-8-11(6-10(13)7-11)9-4-2-1-3-5-9/h1-5,10H,6-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZXRJCLBUVOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C#N)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-phenylcyclobutane-1-carbonitrile

CAS RN

1339410-40-0
Record name 3-amino-1-phenylcyclobutanecarbonitrile
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